Renieramide

Description

Discovery and Historical Context in Marine Natural Product Chemistry

Renieramide was first isolated and fully characterized from the polar extract of a marine sponge. Its initial discovery marked the first instance of this metabolite being reported from a natural source researchgate.netnih.gov. Prior to its isolation, this compound was known as a synthetic derivative, referenced in patents related to the preparation of cyclic peptides belonging to the OF4949 family of anticancer agents researchgate.netnih.govresearchgate.net. The preliminary biological tests conducted on the extract containing this compound indicated potential immunomodulating activity researchgate.netnih.govfrontiersin.orgnih.govrushim.ruacs.orgscispace.com. The study detailing its isolation and characterization provided crucial spectroscopic and chemical data, establishing its identity and structure researchgate.netnih.gov.

Taxonomic Source Identification and Geographical Origin of Isolation

The marine sponge Reniera sp. has been identified as the primary source of this compound researchgate.netnih.govfrontiersin.orgmdpi.comdeakin.edu.aunih.govrushim.ruscispace.comnih.govmdpi.comacs.org. Specifically, the compound was isolated from a collection of Reniera n. sp. from Vanuatu researchgate.netnih.govacs.org, and more precisely from Reniera sp. No. 2115 collected on the Island of Santo, Vanuatu mdpi.comnih.gov. While Reniera species are generally found in the Mediterranean Sea and Atlantic areas, this particular isolation highlights the diverse geographical origins of marine natural products researchgate.netmdpi.com.

The genus Reniera, now often classified as a subgenus of Haliclona, is recognized as a prolific producer of bioactive natural products researchgate.netmdpi.com. Reniera sp. has been the subject of chemical investigation for several decades, yielding a wide array of compounds with diverse structures and properties researchgate.netmdpi.com. The isolation of this compound from Reniera sp. further underscores the importance of this sponge genus as a source for novel chemical entities with potential biological activities researchgate.netnih.govfrontiersin.orgmdpi.comdeakin.edu.aunih.govrushim.ruscispace.comnih.govmdpi.comacs.org.

Chemical Classification within Marine Peptides and Depsipeptides

This compound is chemically classified as a marine peptide and, more specifically, as a cyclic depsipeptide researchgate.netnih.govfrontiersin.orgmdpi.comdeakin.edu.aumdpi.comacs.org.

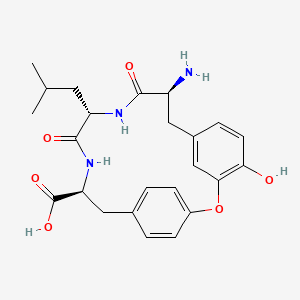

Detailed structural analysis has confirmed this compound to be a cyclic tripeptide researchgate.netnih.govfrontiersin.orgnih.govrushim.rumdpi.comacs.org. It features a characteristic 17-membered cyclic structure that includes a side-chain-linked biphenyl (B1667301) ether skeleton researchgate.netnih.govresearchgate.net.

As a peptide synthesized independently of the ribosomal machinery, this compound falls under the classification of Non-Ribosomal Peptides (NRPs) nih.govwikipedia.orgmdpi.com. NRPs are synthesized by large, multi-functional enzyme complexes known as non-ribosomal peptide synthetases (NRPSs) and are known for their structural diversity and broad range of biological activities nih.govmdpi.comwikipedia.org.

This compound shares a significant structural relationship with the OF4949 family of agents researchgate.netnih.govresearchgate.net. It is chemically identical to a synthetic derivative that was developed as part of research into the OF4949 family, which are known for their anticancer properties researchgate.netnih.govresearchgate.net. The 17-membered cyclic biphenyl ether skeleton found in this compound is typical of compounds within this class, which also includes other natural products like K13 and eurypamides researchgate.netnih.govresearchgate.net.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29N3O6 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

(9S,12S,15S)-9-amino-4-hydroxy-12-(2-methylpropyl)-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid |

InChI |

InChI=1S/C24H29N3O6/c1-13(2)9-18-23(30)27-19(24(31)32)11-14-3-6-16(7-4-14)33-21-12-15(5-8-20(21)28)10-17(25)22(29)26-18/h3-8,12-13,17-19,28H,9-11,25H2,1-2H3,(H,26,29)(H,27,30)(H,31,32)/t17-,18-,19-/m0/s1 |

InChI Key |

DMMMOFGVDNJQPZ-FHWLQOOXSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)OC3=C(C=CC(=C3)C[C@@H](C(=O)N1)N)O)C(=O)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(CC2=CC=C(C=C2)OC3=C(C=CC(=C3)CC(C(=O)N1)N)O)C(=O)O |

Synonyms |

renieramide |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Strategies for Extraction and Purification from Natural Sources

The initial step in obtaining renieramide involved the extraction of its natural source, the Vanuatu sponge Reniera n. sp. The isolation process is designed to separate the compound of interest from the complex mixture of other metabolites present in the sponge tissue.

The collected sponge material was subjected to an extraction process targeting polar compounds. This was achieved by using a polar solvent system to draw out the desired metabolites from the biological matrix. The resulting crude polar extract, which showed immunomodulating activity in preliminary tests, was then subjected to further purification. nih.gov While the specific multi-step chromatographic procedures used for the purification of this compound itself are detailed in the primary literature, a general approach for marine natural products involves a combination of techniques such as silica (B1680970) gel chromatography and reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Advanced Spectroscopic Techniques for Structural Characterization

Once a pure sample of this compound was isolated, its molecular structure was determined. This process is akin to solving a complex puzzle, where different spectroscopic techniques provide distinct pieces of information about the molecule's connectivity, composition, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. nih.govcore.ac.ukslideshare.netslideshare.net It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within a molecule, allowing chemists to map out the atomic connectivity. For this compound, a suite of NMR experiments was employed to assemble its planar structure.

¹H NMR: This experiment identifies all the hydrogen atoms in the molecule, providing information on their electronic environment and proximity to other atoms.

¹³C NMR: This technique maps the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the final structure. core.ac.ukhyphadiscovery.com

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, typically through two or three chemical bonds.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different molecular fragments.

Through the meticulous analysis of these NMR datasets, the sequence of amino acids and the unique 17-membered cyclic side-chain-linked biphenyl (B1667301) ether skeleton of this compound were established. nih.gov A three-dimensional model of the molecule was further refined using NMR-restrained molecular mechanics and dynamics. nih.gov

Table 1: Representative NMR Spectroscopic Data for Structural Assignment

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Provides chemical shifts and coupling constants for protons. | Revealed the number and types of hydrogen atoms, indicating the presence of aromatic and aliphatic regions. |

| ¹³C NMR | Shows the chemical shifts of all carbon atoms. | Established the carbon framework of the molecule, including carbonyls, aromatic carbons, and aliphatic carbons. |

| COSY | Identifies proton-proton spin coupling networks. | Helped to piece together individual amino acid spin systems within the peptide structure. |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Was essential for connecting the amino acid residues and defining the macrocyclic structure. |

| HSQC | Correlates protons to their directly attached carbons. | Confirmed the one-bond C-H connectivities throughout the molecule. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchemrev.com For a new natural product like this compound, high-resolution mass spectrometry is vital for determining its precise molecular weight. lcms.cz This information allows for the unambiguous calculation of the molecular formula—the exact number of atoms of each element in the molecule.

In the analysis of peptides, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. jchemrev.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also provide valuable sequence information, helping to confirm the connectivity of the amino acid residues within the peptide. nih.govmatrixscience.com For this compound, mass spectrometry was a key part of the "spectroscopic and chemical approaches" used for its complete characterization. nih.gov

The final, unambiguous structure of this compound was not determined by a single technique but by the careful integration of all spectroscopic data. The molecular formula from mass spectrometry provided the elemental composition, which must be consistent with the number of carbon and hydrogen signals observed in the NMR spectra.

The fragments and connectivities deduced from 2D NMR experiments were assembled like puzzle pieces to form a complete planar structure that matched the molecular formula. The final proposed structure is then cross-validated against all available data to ensure a consistent and accurate assignment. This integrated approach is the standard in modern natural product chemistry for elucidating complex molecular architectures. nih.gov

Determination of Absolute and Relative Stereochemistry

For chiral molecules like peptides, determining the planar structure is only half the battle. It is also crucial to define the specific three-dimensional arrangement of atoms, known as stereochemistry. nih.govresearchgate.net Peptides are composed of amino acids, which (except for glycine) are chiral and can exist as either L- or D-enantiomers.

To determine the absolute configuration of the amino acid constituents of a peptide, the molecule is first hydrolyzed to break the peptide bonds and release the individual amino acids. The resulting mixture of amino acids is then analyzed using a chiral method.

A widely used and powerful technique for this purpose is Marfey's method. nih.govacs.orgresearchgate.net This method involves derivatizing the amino acid hydrolysate with a chiral reagent, known as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA). mdpi.comnih.gov This reaction converts the enantiomeric amino acids into diastereomers. Since diastereomers have different physical properties, they can be readily separated and quantified using standard reversed-phase HPLC. By comparing the retention times of the derivatized amino acids from the natural product with those of authentic L- and D-amino acid standards derivatized in the same way, the absolute configuration of each amino acid in the original peptide can be unequivocally assigned. mdpi.com

Conformational Analysis for Stereochemical Insights

Conformational analysis plays a pivotal role in elucidating the three-dimensional architecture of complex natural products like this compound, providing critical insights into the relative and absolute stereochemistry of its chiral centers. By examining the spatial arrangement of atoms and the conformational preferences of the molecule, researchers can deduce the orientation of substituents, which is fundamental to understanding its biological activity. A combination of computational modeling and experimental nuclear magnetic resonance (NMR) spectroscopy techniques, such as the Nuclear Overhauser Effect (NOE), are instrumental in this process.

In the study of the structurally related tetrahydroisoquinoline alkaloids, such as certain renieramycins, computational methods have been effectively employed to explore the conformational landscape of key intermediates. For instance, in the investigation of (-)-jorumycin and (-)-renieramycin G, a systematic conformational search was conducted on proposed reactive iminium ion intermediates. This analysis utilized molecular mechanics (MMFF94) for an initial broad search, followed by geometry optimization of the resulting low-energy conformations using the semi-empirical PM3 level of theory. Further refinement of the lowest energy conformations was achieved with Hartree-Fock (HF/6-31G*) calculations. nih.gov

The table below summarizes the computational methods applied in the conformational analysis of diastereomeric intermediates related to the renieramycin family.

| Computational Method | Application | Purpose |

| Molecular Mechanics (MMFF94) | Systematic Conformational Searching | To identify a broad range of low-energy conformers. |

| Semi-empirical (PM3) | Geometry Optimization | To refine the geometries of the low-energy conformers identified by molecular mechanics. |

| Hartree-Fock (HF/6-31G*) | Further Refinement | To obtain more accurate structures of the lowest energy conformations. |

While computational analyses provide valuable theoretical models, experimental NMR data is crucial for validating these findings and providing direct evidence for stereochemical assignments in solution. Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly powerful. libretexts.orgresearchgate.net These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), allowing for the determination of relative stereochemistry. acdlabs.comacdlabs.com The presence or absence of NOE or ROE cross-peaks between specific protons can confirm or refute proposed conformational models and, by extension, stereochemical assignments.

Furthermore, J-based configurational analysis, which relies on the measurement of scalar coupling constants (J-couplings), can provide detailed information about dihedral angles between adjacent protons. nih.govencyclopedia.pub This data is instrumental in defining the relative stereochemistry of both cyclic and acyclic portions of a molecule. The combination of NOE data, which provides distance constraints, and J-coupling data, which provides angular constraints, allows for the construction of a detailed and accurate 3D model of the molecule in solution.

Although detailed NOESY and J-coupling data for this compound itself are not extensively detailed in the provided context, the methodologies applied to its close analogues, the renieramycins, establish a clear framework for how conformational analysis is used to unravel complex stereochemical puzzles within this class of marine alkaloids. The interplay between computational modeling and advanced NMR techniques is essential for a comprehensive understanding of their molecular architecture.

Biosynthetic Pathways and Enzymology

Investigation of Proposed Non-Ribosomal Biosynthesis

The synthesis of renieramide is understood to occur via a non-ribosomal pathway, a common mechanism for producing a diverse array of secondary metabolites with significant biological activities nih.govresearchgate.netwikipedia.org.

Role of Non-Ribosomal Peptide Synthetases (NRPSs)

Non-ribosomal peptide synthetases (NRPSs) are multi-domain enzymes that are central to the biosynthesis of NRPs nih.govresearchgate.netwikipedia.org. These megasynthases are modular in nature, with each module typically responsible for the activation, modification, and incorporation of a single amino acid residue into the growing peptide chain wikipedia.orgmdpi.combiorxiv.org. Marine sponges and their associated microorganisms are known producers of NRPs, with NRPSs playing a critical role in their production nih.gov. While the specific NRPS responsible for this compound biosynthesis has not been definitively identified in the public literature, the general principles of NRPS function are applicable nih.govresearchgate.netwikipedia.org.

Enzymatic Domains and Module Organization in NRPS Machinery

A typical NRPS module comprises several key domains:

Adenylation (A) domain: This domain is responsible for recognizing and activating the specific amino acid substrate by forming an aminoacyl-adenylate intermediate, using ATP and Mg²⁺ mdpi.combiorxiv.org. The A-domain's substrate specificity is crucial for determining which amino acids are incorporated into the final peptide biorxiv.org.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: This domain binds the activated amino acid via a phosphopantetheine arm, tethering it to the NRPS complex mdpi.combiorxiv.org.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid on the T-domain of the current module and the growing peptide chain attached to the previous module's T-domain mdpi.combiorxiv.org.

Additional domains can also be present, such as the epimerization (E) domain , which can convert L-amino acids to D-amino acids, and thioesterase (TE) domains , which often catalyze the release of the completed peptide, frequently through cyclization wikipedia.orgbiorxiv.org. The modular arrangement of these domains dictates the sequence and structure of the synthesized peptide. For a cyclic tripeptide like this compound, the NRPS machinery would likely consist of at least three modules, each specialized for a particular amino acid precursor, followed by a cyclization domain wikipedia.org.

Precursor Incorporation Studies and Isotopic Labeling Experiments

To elucidate biosynthetic pathways, precursor incorporation studies using isotopically labeled building blocks are invaluable utoronto.canih.govresearchgate.netmdpi.com. While specific studies detailing isotopic labeling experiments for this compound are not extensively detailed in the provided search results, general principles apply. Researchers would typically feed the sponge or its cultured symbionts with labeled amino acids (e.g., ¹³C-labeled tyrosine, phenylalanine, or other constituent amino acids of this compound) and then analyze the resulting this compound for the incorporation of the label researchgate.netutoronto.caresearchgate.net.

Such experiments help confirm the identity of the amino acid precursors and can provide insights into the order of their incorporation and any modifications that occur during synthesis. For instance, if this compound contains modified amino acids, labeling studies could reveal when these modifications take place. The analysis of the labeled product would typically involve mass spectrometry or NMR spectroscopy to detect the isotopic enrichment utoronto.camdpi.com.

Genetic Analysis of Biosynthetic Gene Clusters

The genetic basis for non-ribosomal peptide biosynthesis is encoded within biosynthetic gene clusters (BGCs) frontiersin.orgsecondarymetabolites.org. These clusters contain the genes encoding the NRPS enzymes and any associated tailoring enzymes necessary for the synthesis of the final product. Identifying and analyzing the BGC responsible for this compound production would involve genomic sequencing of the producing organism (e.g., the sponge Reniera sp. or its associated microbial symbionts) and bioinformatic analysis using tools like antiSMASH to identify putative NRPS gene clusters frontiersin.orgsecondarymetabolites.orgmdpi.com.

The identified BGC would then be examined for genes encoding NRPS modules with domain architectures predicted to assemble a cyclic tripeptide. Further analysis might involve heterologous expression of these genes in a suitable host organism to confirm their role in this compound biosynthesis and to characterize the enzymes involved biorxiv.orgrsc.org. While specific BGCs for this compound have not been explicitly detailed in the search results, the general approach to uncovering such pathways relies on these genetic and bioinformatic techniques frontiersin.orgsecondarymetabolites.org.

Chemical Synthesis Strategies

Total Synthesis Approaches of Renieramide

The total synthesis of this compound involves intricate planning, often starting with a retrosynthetic analysis to break down the molecule into manageable building blocks. Key considerations include the formation of peptide bonds, the creation of the macrocyclic structure, and the precise control of stereochemistry.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a fundamental strategy in planning the synthesis of complex molecules like this compound. It involves working backward from the target molecule to identify simpler, commercially available starting materials through a series of hypothetical bond disconnections rsc.orgyoutube.comyoutube.com. For cyclic peptides such as this compound, common disconnections involve breaking the amide bonds that form the peptide backbone, leading to linear precursors. Further disconnections might target specific amino acid residues or unique structural features within the peptide chain.

While specific detailed retrosynthetic pathways for this compound are not extensively detailed in the provided search results, the general approach for cyclic peptides involves identifying key amide bonds for disconnection to yield a linear precursor. This linear precursor would then be subjected to macrocyclization. The synthesis of this compound has been linked to the OF4949 family of anticancer agents, suggesting that similar synthetic strategies might be applicable scispace.comresearchgate.net. The challenge lies in efficiently assembling the constituent amino acids and then closing the macrocycle.

Key Fragment Syntheses and Coupling Methodologies

The construction of this compound relies on the synthesis of its individual amino acid components and their subsequent coupling. As a cyclic tripeptide, this compound would typically be assembled from three amino acid units. A critical aspect of this process is the formation of robust peptide bonds. Standard peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HATU, HBTU) are commonly employed for this purpose in organic synthesis researchgate.net.

The search results mention that this compound contains isodityrosine, a non-proteinogenic amino acid, which requires specific synthetic methods. One study highlights the development of a chemo- and enantioselective phase-transfer catalysis (PTC) alkylation for accessing orthogonally protected (S,S)-isodityrosine, which is then utilized in the construction of isodityrosine-containing cyclic peptides, including this compound researchgate.netresearchgate.net. This indicates that the synthesis of modified amino acid fragments is a crucial step.

Macrocyclization Strategies

The formation of the cyclic structure of this compound is a pivotal step in its total synthesis. For cyclic peptides, macrocyclization is typically achieved through macrolactamization, where the C-terminus of a linear peptide precursor is coupled to the N-terminus tranzilla.ru. This intramolecular amide bond formation closes the ring.

The efficiency of macrolactamization can be influenced by factors such as ring size, the nature of the amino acid residues, and the reaction conditions. High dilution techniques are often employed to favor intramolecular cyclization over intermolecular polymerization. While specific details on this compound's macrocyclization are limited in the provided results, the general strategy for cyclic peptides involves forming the final amide bond to close the ring tranzilla.ru.

Enantioselective Synthesis Methods and Chiral Pool Utilization

Controlling the stereochemistry of each amino acid residue is paramount in the synthesis of this compound, as biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. Enantioselective synthesis methods aim to produce a specific enantiomer of a chiral molecule.

One key aspect mentioned is the synthesis of (S,S)-isodityrosine, a component of this compound, via a chemo- and enantioselective PTC alkylation researchgate.netresearchgate.net. This method allows for the preparation of this chiral building block with high stereochemical purity. The utilization of chiral pool starting materials—readily available enantiomerically pure compounds from natural sources—can also be a strategy to introduce chirality into the synthetic route.

Protecting Group Strategies and Reaction Optimization

During the synthesis of this compound, various functional groups on the amino acid precursors must be temporarily protected to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while esters are often used to protect carboxylic acids. The strategic selection and removal of these protecting groups are critical for the success of the synthesis.

Reaction optimization involves fine-tuning parameters such as temperature, solvent, concentration, and catalyst loading to maximize yield, purity, and stereoselectivity while minimizing reaction times and by-product formation. For this compound, optimizing peptide coupling and macrocyclization steps would be essential to achieve an efficient synthesis.

Development of Synthetic Analogues and Derivatives

The synthesis of this compound analogues and derivatives is crucial for exploring structure-activity relationships (SAR) and potentially developing more potent or selective therapeutic agents. By systematically modifying specific parts of the this compound structure, researchers can gain insights into which molecular features are responsible for its biological activity.

This approach involves synthesizing compounds that are structurally similar to this compound but differ in one or more amino acid residues, side chain modifications, or even the macrocyclic framework. The development of these analogues often leverages the synthetic methodologies established for the total synthesis of the natural product, allowing for targeted modifications. While specific examples of this compound analogues are not detailed in the provided search results, this is a standard practice in natural product chemistry to optimize lead compounds for drug discovery.

Structure Activity Relationship Sar Studies

Role of Side Chains and Stereochemistry in Modulating Effects

The specific arrangement and chemical nature of the amino acid side chains, as well as their stereochemistry, are critical determinants of a peptide's biological function. These factors govern the molecule's three-dimensional shape and its ability to interact with biological targets through various non-covalent interactions.

While the principle is well-established, specific research focused on systematically altering the side chains of the constituent amino acids in Renieramide or modifying their stereochemistry (e.g., creating D-amino acid substituted analogues) to probe their precise role in modulating its biological effects has not been widely published. Such investigations would be invaluable in mapping the binding pocket of its biological target and understanding which residues are key for recognition and activity.

Identification of Essential Pharmacophoric Elements through Analogue Evaluation

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. The identification of these essential pharmacophoric elements is typically achieved by synthesizing and testing a series of structural analogues.

For this compound, a detailed pharmacophore model derived from the evaluation of a diverse set of synthetic analogues is not currently available in the literature. This type of study would help to distinguish the essential functional groups required for activity (the pharmacophore) from the parts of the molecule that serve as a scaffold (the auxophore). Without such analogue-based evaluation, the precise spatial and electronic requirements for this compound's biological response remain inferred rather than experimentally defined.

Conformational Dynamics and Their Correlation with Biological Responses

The biological activity of a flexible molecule like a cyclic peptide is often dependent on its conformational behavior in solution. Understanding the accessible conformations and the energy barriers between them is key to correlating structure with function. The conformational space of this compound has been investigated using both experimental and computational methods to understand its structural properties.

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable insights into the solution-state structure of peptides. NMR data can be used to define distance and dihedral angle restraints that guide molecular mechanics and dynamics simulations, leading to a representative ensemble of solution conformations. For this compound, experimental ¹³C NMR spectra have been used as a benchmark to validate the results obtained from computational conformational searches. researchgate.net This comparison between experimental and calculated data is crucial for confirming the accuracy of the computationally derived models of the molecule's three-dimensional structure. researchgate.net

To explore the vast conformational landscape of a cyclic peptide, computational algorithms are employed. One such method used to analyze this compound is the SCSA (Systematic Conformational Search Algorithm). researchgate.netnih.gov SCSA is an algorithm designed to systematically explore the conformational properties of a molecule to locate its most stable conformers. researchgate.netnih.gov

The process involves a multi-step systematic search that combines quantum chemical energy and structure optimizations at different levels of theory. researchgate.netnih.gov For this compound, the SCSA method was used to analyze its conformational space in vacuo at the AM1 and B3LYP/6-31G(d) levels of theory. researchgate.netnih.gov Following the conformational search, calculations of the GIAO ¹³C NMR chemical shifts were performed on the resulting stable conformers to allow for direct comparison with experimental NMR data. researchgate.netnih.gov While slight disagreements were observed, they were attributed to solute-solvent interactions not accounted for in the in vacuo calculations, thereby validating the general accuracy of the conformational search results. researchgate.netnih.gov

Table 1: Computational Methods Used in this compound Conformational Analysis

| Method Type | Specific Algorithm/Technique | Application to this compound | Reference |

|---|---|---|---|

| Computational Search | SCSA (Systematic Conformational Search Algorithm) | Employed to analyze the conformational space and determine the most stable conformers in vacuo. | researchgate.netnih.gov |

| Quantum Chemistry | AM1 and B3LYP/6-31G(d) | Used for energy and structure optimizations during the SCSA search. | researchgate.netnih.gov |

| NMR Shift Calculation | GIAO (Gauge-Including Atomic Orbital) | Performed at the B3LYP level to calculate ¹³C NMR chemical shifts for the final conformers. | researchgate.netnih.gov |

| Experimental Validation | ¹³C NMR Spectroscopy | Experimental spectra were compared against calculated spectra to validate the conformational search results. | researchgate.net |

Preclinical Biological Activities and Mechanistic Pathways

Anticancer and Antiproliferative Activities

Mitochondrial Dynamics and Proteostasis PerturbationInformation regarding the impact of Renieramide on mitochondrial dynamics or proteostasis is not available in the reviewed literature. These cellular processes are critical for cell health and are often perturbed in disease states, including cancerfrontiersin.orgrushim.ruresearchgate.netslideshare.netnih.govresearchgate.netnih.govnih.govmdpi.com. However, no specific findings linking this compound to these mechanisms have been reported.

Data Tables

Table 1: Preliminary Immunomodulatory Activity of this compound

| Activity Type | Preliminary Finding | Source Reference(s) |

| Immunomodulating | Exhibited immunomodulating activity in preliminary tests | frontiersin.orgrushim.ruresearchgate.netnih.govslideshare.netscispace.compsu.edunih.govscispace.comresearchgate.net |

Compound List

this compound

Target Identification at the Molecular Level (e.g., protein inhibition)

Information regarding the specific molecular targets of this compound at the protein level is limited in the reviewed literature. This compound has been described as possessing immunomodulating activity in preliminary tests frontiersin.orgresearchgate.net. Furthermore, it has been identified as being identical to a synthetic derivative within the OF4949 family of anticancer agents researchgate.netrushim.ru. This suggests a potential role in cellular processes related to cancer, but the precise proteins or molecular pathways that this compound directly inhibits or modulates remain to be fully elucidated.

Comparative Studies with Related Anticancer Agents (e.g., ecteinascidin-743, Renieramycins)

This compound shares structural similarities with other marine-derived compounds known for their anticancer properties. Renieramycin M, an alkaloid isolated from the sponge Xestospongia sp., has demonstrated anticancer and antimetastatic activities in human non-small cell lung cancer cells. Its mechanism involves p53 activation, leading to the downregulation of anti-apoptotic proteins MCL-1 and BCL-2, and a reduction in cancer cell invasion and migration nih.govresearchgate.net. Ecteinascidin 743 (Trabectedin) is another marine-derived compound that acts as a potent anticancer agent. It interacts with DNA, causing reversible alkylation of guanine (B1146940) residues in the minor groove, and functions as a selective transcription inhibitor, notably by interfering with transcription-coupled nucleotide excision repair nih.gov. While this compound is related to the OF4949 family of anticancer agents researchgate.netrushim.ru, direct comparative studies detailing its efficacy or mechanism against Ecteinascidin-743 or Renieramycins were not found in the provided literature.

Anti-inflammatory Effects

This compound has been noted for its immunomodulating activity frontiersin.orgresearchgate.net. While specific details on its anti-inflammatory mechanisms are scarce, the broader context of marine natural products suggests potential interactions with key inflammatory pathways and mediators.

Modulation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-6, IL-1β, NO, PGE2)

This compound's general "immunomodulating activity" frontiersin.orgresearchgate.net suggests a capacity to influence inflammatory responses. Other marine compounds have shown anti-inflammatory effects by suppressing pro-inflammatory mediators. For instance, certain marine compounds have been reported to downregulate tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and other inflammatory markers mdpi.com. In models of inflammation, compounds like Xanthatin have been shown to reduce nitric oxide (NO), TNF-α, IL-1β, and IL-6 levels in activated macrophages mdpi.com. Furthermore, cytokines such as IL-1β and TNF-α are known to stimulate the production of IL-6 and IL-8 in macrophages, and IL-1β can also induce prostaglandin (B15479496) E2 (PGE2) production nih.govnih.govpan.olsztyn.pl.

Table 1: Modulation of Pro-inflammatory Mediators by Related Marine Compounds

| Compound | Mediator(s) Modulated | Effect | Reference |

| Xanthatin | NO, TNF-α, IL-1β, IL-6 | Reduced | mdpi.com |

| JAK-IN-23 | IL-6, IL-8, IL-1β, TNF-α, IL-12, IL-10, IFNγ | Decreased release | medchemexpress.com |

| General Marine Compounds | TNF-α, IL-6, ERK1/2 | Downregulated | mdpi.com |

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK-STAT)

The nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathways are central regulators of inflammatory processes mdpi.comnih.gov. While this compound's direct impact on these pathways has not been detailed, related marine compounds have demonstrated inhibitory effects. For example, Xanthatin has been shown to inhibit NF-κB, MAPK, and STATs activation in lipopolysaccharide (LPS)-induced macrophages mdpi.com. Similarly, other marine-derived compounds have been observed to suppress p38 MAPK activation and downregulate NF-κB and ERK1/2 signaling mdpi.com. The JAK/STAT and NF-κB pathways are recognized as crucial regulators of neuroinflammation mdpi.com.

Table 2: Inhibition of Inflammatory Signaling Pathways by Related Marine Compounds

| Compound | Pathway(s) Inhibited | IC50 Values (nM) | Reference |

| JAK-IN-23 | JAK1 | 8.9 | medchemexpress.com |

| JAK2 | 15 | medchemexpress.com | |

| JAK3 | 46.2 | medchemexpress.com | |

| ISG | 3.3 | medchemexpress.com | |

| NF-κB | 150.7 | medchemexpress.com | |

| General Marine Compounds | p38 MAPK, NF-κB, ERK1/2 | Not specified | mdpi.com |

| Xanthatin | NF-κB, MAPK, STATs | Not specified | mdpi.com |

Cellular Effects in Inflammatory Models (e.g., macrophage activation, leukocyte chemotaxis)

This compound's reported immunomodulating activity suggests potential effects on immune cells involved in inflammation frontiersin.orgresearchgate.net. Macrophages play a critical role in inflammatory responses, with classically activated M1 macrophages producing pro-inflammatory mediators like nitric oxide (NO) healthdisgroup.usfrontiersin.orgfrontiersin.org. Chemokines also influence macrophage activation and migration nih.govnih.gov. However, specific studies detailing this compound's direct impact on macrophage activation, polarization, or leukocyte chemotaxis were not found in the provided literature.

Other Biological Activities (e.g., antimicrobial, nematocidal)

Antimicrobial Activity

While the broader class of marine natural products, including those from sponges, is known for its diverse antimicrobial properties frontiersin.orgnih.govuniv-lille.fr, this compound itself is not explicitly cited for antimicrobial activity in the reviewed sources.

Nematocidal Activity

Depsipeptides such as Phoriospongin A and B, isolated from Australian marine sponges, have demonstrated significant nematocidal activity. These compounds were found to be active against Haemonchus contortus (H. contortus), a parasitic nematode.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Dynamics Simulations for Structural Insights

The conformational landscape of Renieramide has been explored using computational methods. The SCSA (Systematic Conformational Search Algorithm) code was employed to perform a systematic conformational search, involving energy and structure quantum chemical optimizations at both low-level and high-level computational settings. researchgate.netresearchgate.netacs.org This approach identified the most stable conformers of this compound. researchgate.netresearchgate.netacs.org Furthermore, a three-dimensional model of this compound has been generated using NMR-restrained molecular mechanics and dynamics simulations, offering a detailed structural representation. researchgate.net The analysis of this compound's conformational space was conducted in vacuo using the AM1 and B3LYP/6-31G(d) levels of theory. researchgate.netresearchgate.netacs.org These studies have indicated that electronic interactions between the molecule's backbone and side chains significantly influence its conformational behavior and the relative stability of different energy minima. researchgate.net

In Silico Prediction of Molecular Targets and Binding Modes

The prediction of molecular targets and their binding modes is a crucial aspect of computational drug design, often achieved through techniques like molecular docking and virtual screening. mmsl.czwikipedia.orgmdpi.com

Molecular Docking Studies

Molecular docking is a widely used structure-based computational method that predicts the preferred orientation and conformation of a ligand when bound to a target protein or receptor. frontiersin.orgmdpi.comnih.govmdpi.comalliedacademies.orgmdpi.combiorxiv.orgmdpi.com This process involves sampling potential binding poses within the target's active site and evaluating them using scoring functions to estimate binding affinity. mmsl.czwikipedia.orgmdpi.com Molecular docking helps in understanding ligand-receptor interactions and prioritizing compounds for further experimental validation. frontiersin.orgnih.govmdpi.comalliedacademies.org However, the specific application of molecular docking studies to this compound was not detailed in the reviewed search results. frontiersin.orgmdpi.combiorxiv.orgmdpi.comnih.gov

Quantum Chemical Calculations for Spectroscopic Data Validation and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing this compound's properties. researchgate.netresearchgate.netacs.orgnih.gov Studies have utilized the SCSA method in conjunction with AM1 and B3LYP/6-31G(d) levels of theory to analyze this compound's conformational space. researchgate.netresearchgate.netacs.org Specifically, B3LYP calculations with the GIAO (Gauge-Independent Atomic Orbital) method were performed to determine the ¹³C NMR chemical shifts for the identified conformers of this compound. researchgate.netresearchgate.netacs.org The validation of these conformational search results involved comparing the calculated ¹³C NMR spectra with experimental data. researchgate.netresearchgate.netacs.org Minor discrepancies observed between the experimental and calculated spectra were attributed to solute-solvent interactions that were not explicitly included in the computational model. researchgate.netresearchgate.net Beyond NMR, quantum chemical calculations are broadly used to investigate electronic properties, such as frontier molecular orbitals and energy gaps, and to predict various spectroscopic data for molecules. nih.govmdpi.compolyu.edu.hkrsc.orgmdpi.comresearchgate.net

Future Research Directions and Translational Potential Preclinical Focus

Advancements in Asymmetric and Biocatalytic Synthesis of Renieramide and Analogues

The limited availability of renieramycins from natural sources necessitates the development of efficient and stereoselective synthetic strategies. While total syntheses of several renieramycin family members, such as Renieramycin M, G, and T, have been achieved, these routes are often lengthy and complex. researchgate.netnih.gov Future efforts are focused on developing more concise and scalable asymmetric syntheses. A significant advancement has been the development of a general protocol for the asymmetric synthesis of the right-half models of renieramycins, which allows for the exploration of structure-activity relationships (SAR). nih.gov This approach has been instrumental in understanding the contribution of different structural motifs to the cytotoxic activity of these compounds.

Biocatalysis presents a promising green alternative to traditional chemical synthesis. The core structure of this compound is a tetrahydroisoquinoline alkaloid. Research has demonstrated the potential of enzymes like norcoclaurine synthase and imine reductases for the biocatalytic production of tetrahydroisoquinolines. nih.govrsc.orgrsc.org These enzymes can catalyze key bond-forming reactions with high stereoselectivity under mild conditions. Future research will likely focus on engineering these enzymes or discovering novel biocatalysts to accommodate the specific substitution patterns of this compound and its analogues, paving the way for more sustainable and efficient manufacturing processes.

Deeper Elucidation of Molecular Mechanism of Action and Cellular Targets

While the anticancer properties of the renieramycin family are well-documented, a detailed understanding of their molecular mechanism of action is still evolving. Studies on closely related compounds provide valuable insights into the potential targets of this compound. For instance, Renieramycin M has been shown to induce apoptosis in human non-small cell lung cancer cells through a p53-dependent pathway, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and BCL-2. nih.gov Derivatives of Renieramycin T have also been found to target Mcl-1 for degradation and inhibit the Akt signaling pathway, which is crucial for cancer cell survival and proliferation. mdpi.com

Another synthetic derivative of a related bistetrahydroisoquinolinequinone, 22-(4-pyridinecarbonyl) jorunnamycin A, was found to induce apoptosis in non-small-cell lung cancer cells by targeting the MAPK signaling pathway, specifically ERK1/2 and MEK1. mdpi.com Furthermore, a novel derivative of the right-half analog of Renieramycin T, DH_32, has been shown to inhibit cancer stem cells by promoting the degradation of β-catenin. nih.gov A different derivative, DH_22, was found to induce p53-dependent apoptosis. nih.gov These findings suggest that this compound and its analogues likely exert their anticancer effects through multiple mechanisms, potentially by interacting with key proteins involved in cell survival, proliferation, and apoptosis. Future research will focus on definitively identifying the direct cellular targets of this compound using techniques such as affinity chromatography and target-based screening to validate these proposed mechanisms.

Discovery of Novel Biological Activities and Therapeutic Applications

The primary focus of research on the renieramycin family has been their potent cytotoxicity against various cancer cell lines. nih.gov However, the complex structure of these molecules suggests they may possess other, as-yet-undiscovered biological activities. A significant recent finding is the ability of a novel synthetic derivative of a Renieramycin T right-half analog to inhibit cancer stem cells (CSCs). mdpi.com CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. The ability to target this cell population represents a promising new therapeutic avenue for cancer treatment. Future preclinical studies will likely explore the efficacy of this compound and its analogues against a broader range of cancer types, including those known to be driven by CSCs. Furthermore, screening of this compound against other therapeutic targets, such as those for inflammatory or infectious diseases, could reveal novel applications beyond oncology.

Rational Design and Optimization of this compound Derivatives for Enhanced Efficacy

The synthesis of various renieramycin analogues and model compounds has enabled the exploration of their structure-activity relationships (SAR). nih.gov Studies on the right-half models of renieramycins have provided valuable information on the importance of specific functional groups and stereochemistry for cytotoxic activity. mdpi.com For example, SAR studies on Renieramycin T derivatives have highlighted the critical role of the cyanide and benzene (B151609) ring moieties for their Mcl-1 targeting activity. mdpi.com

This knowledge is being leveraged for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Computational molecular docking studies have been used to predict the binding interactions of these derivatives with their putative protein targets, such as Akt and β-catenin, guiding the design of more effective compounds. mdpi.comnih.gov For instance, a derivative of the Renieramycin T right-half analog, DH_31, was designed to target STAT3, a key transcription factor in cancer. researchgate.net The optimization of these derivatives will focus on enhancing their drug-like properties to facilitate their progression into further preclinical and potentially clinical development.

| Derivative | Key Structural Modification | Observed Effect | Potential Target |

| DH_22 | Modification of the right-half analog of Renieramycin T | Induces p53-dependent apoptosis | p53 pathway |

| DH_25 | Substituted thiazole (B1198619) structure in the right-half analog of Renieramycin T | Induces apoptosis and CSC death | Akt |

| DH_31 | Naphthalene ring with methyl linkers in the right-half analog of Renieramycin T | Inhibits EMT phenotypes and sensitizes cells to anoikis | STAT3 |

| DH_32 | Modification of the right-half analog of Renieramycin T | Inhibits CSCs by promoting β-catenin degradation | β-catenin |

| 5-O-acetyl-renieramycin T | Acetylation at the 5-O position | Eliminates lung CSCs and sensitizes cells to cisplatin | Not specified |

| 5-O-(N-Boc-l-alanine)-renieramycin T | Esterification with N-Boc-l-alanine at the 5-O position | Suppresses lung CSCs through Akt inhibition | Akt |

| 22-(4-pyridinecarbonyl) jorunnamycin A | Pyridinecarbonyl group at the 22-position | Induces apoptosis in NSCLC cells | ERK1/2, MEK1 |

Integration of Omics Technologies for Comprehensive Biological Profiling

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for obtaining a comprehensive understanding of the biological effects of a drug candidate. While specific omics studies on this compound have not yet been reported, this is a logical and necessary next step in its preclinical development.

Proteomic analysis could identify changes in protein expression and post-translational modifications in cancer cells following treatment with this compound, providing unbiased insights into the cellular pathways it perturbs. soton.ac.uknih.gov Similarly, metabolomic profiling could reveal alterations in cellular metabolism, which is often dysregulated in cancer. nih.govmdpi.com By integrating these multi-omics datasets, researchers can construct a detailed molecular signature of this compound's activity, which can help to identify novel biomarkers of response and resistance, and further elucidate its mechanism of action. This comprehensive biological profiling will be crucial for guiding the future clinical development of this compound and its analogues.

Exploration of Potential Synergistic Effects with Established Agents

Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and reduced development of drug resistance. The potent cytotoxic activity of the renieramycin family suggests that they could be effective in combination with existing chemotherapeutic agents or targeted therapies. While no specific studies on the synergistic effects of this compound have been published, this is a promising area for future investigation. For instance, a derivative of Renieramycin T has been shown to sensitize lung cancer cells to cisplatin-mediated apoptosis. mdpi.com Preclinical studies could explore the combination of this compound with standard-of-care drugs for various cancers. By identifying synergistic interactions, it may be possible to use lower doses of each agent, thereby reducing toxicity while achieving a greater therapeutic effect. The unique mechanisms of action of renieramycin analogues, such as the targeting of cancer stem cells, make them particularly attractive candidates for combination therapies aimed at overcoming drug resistance and preventing tumor recurrence.

Q & A

Q. What are the primary structural characterization methods for Renieramide, and how do they address challenges in distinguishing stereoisomers?

this compound’s complex stereochemistry requires advanced spectroscopic techniques such as NMR (1H, 13C, and 2D-COSY/HMBC/NOESY) and X-ray crystallography to resolve ambiguities. For example, NOESY correlations can clarify spatial arrangements of substituents, while crystallography provides definitive stereochemical assignments. Challenges arise in differentiating closely related analogs (e.g., Phoriospongins A/B), which share structural motifs but differ in stereocenters . Researchers should cross-validate data with computational modeling (e.g., DFT-based NMR prediction) to reduce misassignments .

Q. What standardized protocols exist for synthesizing this compound, and how do reaction conditions influence yield and purity?

this compound synthesis often involves multi-step catalysis, as seen in the use of phase-transfer catalysts (e.g., ent-18) for enantioselective α-amino acid derivatization . Key steps include:

- Step 1 : Heating compound 21 with ent-18 in benzophenone (3 hrs, 0°C), followed by THF/KOH/15% citric acid quenching .

- Step 2 : Optimizing solvent polarity (e.g., THF vs. DCM) to control reaction kinetics and byproduct formation. Yield improvements (>70%) require strict control of temperature, catalyst loading (15 mol%), and stoichiometric ratios. Purity is assessed via HPLC-MS with chiral columns to confirm enantiomeric excess .

Q. How do researchers initially assess this compound’s bioactivity, and what in vitro models are prioritized?

Initial screens focus on cytotoxicity (e.g., NCI-60 cell lines), antimicrobial activity (Gram+/Gram- bacteria), and ion channel modulation (e.g., Ca²⁺ flux assays). Dose-response curves (IC50/EC50) are generated using standardized protocols (e.g., MTT assays for viability). Researchers must account for solubility limitations by using co-solvents (e.g., DMSO ≤0.1%) and validate results with counter-screens (e.g., lactate dehydrogenase assays to rule out membrane disruption artifacts) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved, particularly in neuropharmacological studies?

Discrepancies in reported mechanisms (e.g., NMDA receptor antagonism vs. σ-1 receptor modulation) often stem from assay-specific variables. To address this:

- Methodological Triangulation : Combine patch-clamp electrophysiology (direct receptor interaction) with calcium imaging (downstream signaling).

- Proteomic Profiling : Use SILAC-based mass spectrometry to identify protein targets in neuronal lysates post-treatment.

- Controls : Include knockout cell lines (e.g., CRISPR-Cas9 σ-1 KO) to isolate receptor-specific effects .

Q. What computational strategies are effective for predicting this compound’s metabolic stability and off-target interactions?

Advanced QSAR models and molecular docking (e.g., AutoDock Vina) can predict CYP450 metabolism sites and off-target binding. Key steps:

- Input : Optimize this compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set).

- Docking : Screen against PharmMapper’s target library to identify potential off-targets (e.g., kinases, GPCRs).

- Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How can synthetic routes for this compound be optimized to reduce reliance on rare catalysts or hazardous solvents?

Green chemistry principles apply:

- Catalyst Recycling : Immobilize phase-transfer catalysts (e.g., ent-18 on magnetic nanoparticles) for reuse across cycles.

- Solvent Replacement : Substitute benzophenone with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity.

- Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and scalability while minimizing waste .

Q. What methodologies are critical for studying this compound’s ecological role in marine sponges, and how can metagenomics enhance these efforts?

- Field Sampling : Use quadrat-based transects to collect sponge specimens, preserving tissues in RNAlater for transcriptomics.

- Metagenomics : Perform shotgun sequencing of sponge microbiome DNA to identify symbiotic bacteria potentially involved in this compound biosynthesis.

- Isotope Tracing : Administer 13C-labeled precursors to sponges in aquaria, then track incorporation into this compound via LC-MS .

Methodological Best Practices

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in repositories like Zenodo with DOI links .

- Ethical Compliance : Obtain permits for marine specimen collection (e.g., CITES) and document Institutional Animal Care and Use Committee (IACUC) approvals for in vivo studies .

- Peer Review Preparation : Structure manuscripts using IMRAD format, with explicit research questions/hypheses in the introduction and raw data in appendices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.